2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

Catalog No.
S1486183
CAS No.
29847-23-2
M.F
C8H14N4O5
M. Wt
246.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

CAS Number

29847-23-2

Product Name

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H14N4O5

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

CCZCDCDASZJFGK-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O

Synonyms

2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl Azide;

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O

General Use in Synthetic Reactions

    Scientific Field: Organic Chemistry

    Application Summary: “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” is often used as a building block in a variety of synthetic reactions

    Methods of Application: The specific methods of application can vary greatly depending on the particular synthetic reaction being performed. In general, this compound would be combined with other reagents under controlled conditions to form a desired product.

    Results or Outcomes: The outcomes of these synthetic reactions can also vary greatly, but the use of “2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide” as a building block can enable the synthesis of a wide range of complex organic compounds.

Testing Alpha-1,6-fucosylation of N-acetylglucosamine

Building Block in Synthetic Reactions

Synthesis of 2-Amino-2-deoxy-β-D-glucopyranosyl pentaacetate

Synthesis of β-GlcNAc-PEG3-Azide

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide, also known by its systematic name, is a carbohydrate derivative characterized by the presence of an azide functional group. Its molecular formula is C₈H₁₄N₄O₅, and it has a molecular weight of 218.23 g/mol. This compound appears as a white to light yellow crystalline powder and exhibits a melting point around 167 °C. The azide group enhances its reactivity, making it a valuable intermediate in organic synthesis and chemical biology applications .

The azide group in 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide allows for various chemical transformations, particularly in click chemistry. Key reactions include:

  • Cycloaddition Reactions: The azide can undergo cycloaddition with alkynes to form triazoles, facilitating bioconjugation processes.
  • Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, often utilized in the synthesis of more complex carbohydrate structures.

These reactions enable the construction of diverse glycosylated compounds, which are essential in both organic synthesis and medicinal chemistry.

Research indicates that derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide exhibit significant biological activities. Notably, they can be metabolically incorporated into living cells, allowing researchers to tag biomolecules for studying their localization, interactions, and dynamics within cellular environments. This property is particularly useful for exploring cellular processes and mechanisms of disease .

Several methods have been developed for synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide:

  • Acetylation and Azidation: The compound can be synthesized through the acetylation of glucosamine followed by azidation.
  • Glycosylation Reactions: Glycosylation methods involving activated sugar donors can also yield this compound.
  • Click Chemistry: Utilizing click chemistry techniques allows for efficient coupling reactions that incorporate the azide functionality into various substrates.

These methods highlight the versatility of synthetic approaches available for producing this compound.

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex carbohydrates.
  • Chemical Biology: Its ability to tag biomolecules makes it useful for studying cellular processes.
  • Material Science: The compound's unique properties allow for potential applications in developing new materials with specific interactions .

Interaction studies involving 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide focus on its ability to bind with proteins and other biomolecules. These studies help elucidate the role of glycosylation in biological systems and how modifications can affect protein function and stability. Additionally, the incorporation of this compound into glycoproteins can provide insights into cell signaling pathways and disease mechanisms .

Several compounds share structural similarities with 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Acetamido-2-deoxy-D-glucoseLacks azide groupMore stable; less reactive
β-D-Glucopyranosyl azideContains azide but no acetyl groupsSimpler structure; primarily used in click chemistry
N-Acetyl-D-glucosamineNo azide or acetyl groups on C3, C4Important for chitin synthesis; less reactive

The uniqueness of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide lies in its combination of acetylation and azidation at specific positions on the glucopyranose ring, providing versatile reactivity not found in simpler analogs.

XLogP3

-1

Wikipedia

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Dates

Modify: 2023-08-15

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